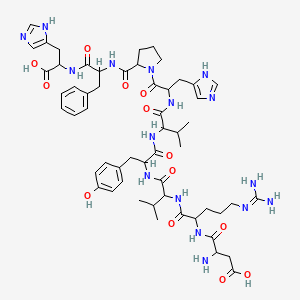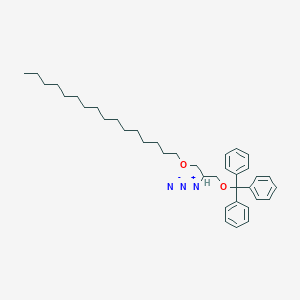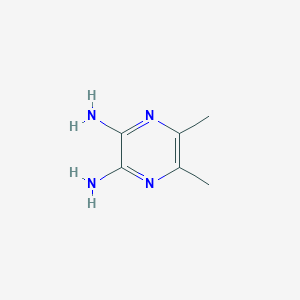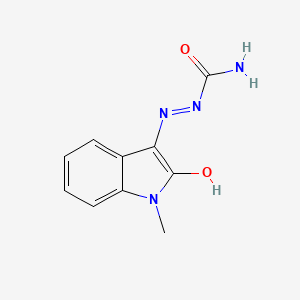![molecular formula C10H12ClNO3S B12110424 Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- CAS No. 1171919-19-9](/img/structure/B12110424.png)
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- is an organochlorine compound that features a benzene ring substituted with a benzoyl chloride group and a sulfonamide group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- typically involves the reaction of benzoyl chloride with an appropriate sulfonamide derivative. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to facilitate the formation of the acyl chloride group .
Analyse Des Réactions Chimiques
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenone derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of dyes, perfumes, and resins.
Mécanisme D'action
The mechanism of action of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical structures. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and can readily react with nucleophiles.
Comparaison Avec Des Composés Similaires
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- can be compared with other similar compounds such as:
Benzoyl chloride: A simpler compound with just a benzoyl chloride group, used widely in organic synthesis.
Sulfonyl chlorides: Compounds with a sulfonyl chloride group, used in the synthesis of sulfonamides and other derivatives.
Benzophenone derivatives: Compounds formed through Friedel-Crafts acylation reactions involving benzoyl chloride.
The uniqueness of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- lies in its dual functionality, combining the reactivity of both the benzoyl chloride and sulfonamide groups, making it a versatile intermediate in various chemical processes.
Propriétés
Numéro CAS |
1171919-19-9 |
|---|---|
Formule moléculaire |
C10H12ClNO3S |
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
3-(propan-2-ylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(2)12-16(14,15)9-5-3-4-8(6-9)10(11)13/h3-7,12H,1-2H3 |
Clé InChI |
AAGHBRZHPQQMMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)


![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)

![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)




![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
